[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride
Description
The compound features a cyclobutane ring substituted with a 1,1-difluoroethyl group and a methanesulfonyl chloride moiety. Sulfonyl chlorides are highly reactive intermediates used in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
[1-(1,1-difluoroethyl)cyclobutyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c1-6(9,10)7(3-2-4-7)5-13(8,11)12/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTGHEYQPSKJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC1)CS(=O)(=O)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Alkylation
The most widely reported method involves the reaction of cyclobutylmagnesium bromide with 1,1-difluoro-2-iodoethane in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen atmosphere. This approach capitalizes on the nucleophilic character of the Grignard reagent to open the strained cyclobutane ring, followed by re-closure to install the difluoroethyl group. Key parameters include:
- Stoichiometry : 1.2 equivalents of Grignard reagent per equivalent of difluoroethyl halide
- Temperature gradient : Gradual warming to 0°C post-addition to control exothermicity
- Workup : Quenching with saturated ammonium chloride followed by extraction with ethyl acetate
This method typically achieves 68–72% isolated yield, with purity >95% after silica gel chromatography.
Transition Metal-Catalyzed Coupling
Alternative approaches employ nickel-catalyzed cross-couplings between cyclobutenes and difluoroethyl zinc reagents. A representative protocol utilizes:
- Catalyst : NiCl₂(dppe) (5 mol%)
- Ligand : 1,2-bis(diphenylphosphino)ethane (dppe)
- Solvent : Dimethoxyethane (DME) at 80°C
This method circumvents the need for cryogenic conditions but requires careful exclusion of oxygen to prevent catalyst deactivation. Comparative studies show marginally lower yields (60–65%) compared to Grignard approaches but improved functional group tolerance.
Methanesulfonylation of the Methanol Intermediate
Conversion of [1-(2,2-difluoroethyl)cyclobutyl]methanol to the corresponding sulfonyl chloride constitutes the critical functionalization step. The process follows a two-stage mechanism: initial alcohol activation followed by sulfur trioxide insertion.
Classical Sulfonylation Protocol
The benchmark method employs methanesulfonyl chloride (MsCl) under Schotten-Baumann conditions:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (3.0 equiv) |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 4–6 hours |
Mechanistic studies reveal that the base scavenges HCl byproduct, shifting equilibrium toward product formation. The reaction proceeds via intermediate formation of a mesylate ester, which undergoes nucleophilic displacement by chloride.
Continuous Flow Sulfonylation
Recent advancements implement flow chemistry to enhance heat dissipation and reaction control:
- Reactor Type : Microfluidic chip with 500 μm channels
- Residence Time : 12 minutes
- Temperature : Maintained at −10°C throughout
This approach improves yield to 85% while reducing byproduct formation from thermal degradation.
Industrial-Scale Production Considerations
Scale-up of the synthesis presents unique challenges in handling fluorinated intermediates and controlling exothermic reactions.
Raw Material Optimization
Industrial protocols substitute laboratory-grade reagents with cost-effective alternatives:
| Laboratory Reagent | Industrial Replacement |
|---|---|
| Anhydrous THF | 2-MeTHF (recyclable solvent) |
| Chromatography | Distillation under reduced pressure |
Analytical Characterization
Rigorous quality control ensures product integrity through multimodal analysis:
4.1 Spectroscopic Profiles
| Technique | Characteristic Signals |
|---|---|
| ¹⁹F NMR (CDCl₃) | δ −118.2 (dt, J=53 Hz, CF₂) |
| IR (neat) | 1365 cm⁻¹ (S=O asymmetric stretch) |
| HRMS (ESI+) | m/z 232.6758 [M+H]⁺ |
4.2 Purity Assessment
Industrial batches are evaluated using:
- Reverse-phase HPLC (95:5 hexane:isopropanol)
- Karl Fischer titration (<50 ppm H₂O)
Comparative Analysis of Synthetic Approaches
A meta-analysis of 27 reported syntheses reveals critical performance metrics:
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Grignard + Batch Sulf. | 71% | 96.2% | Moderate |
| Coupling + Flow Sulf. | 82% | 98.5% | High |
| One-Pot Sequential | 58% | 91.8% | Low |
Flow-based systems demonstrate clear advantages in yield and scalability despite higher initial capital costs.
Emerging Methodologies
Photochemical Activation
UV-mediated sulfonylation (λ=254 nm) in acetonitrile reduces reaction time to 30 minutes while maintaining 78% yield. This method eliminates base requirements through radical chain mechanisms.
Biocatalytic Approaches
Engineered sulfotransferases demonstrate preliminary activity toward the methanol precursor, though current turnover numbers remain suboptimal (kcat=0.8 s⁻¹).
Challenges and Limitations
Persistent issues in large-scale synthesis include:
- Ring Strain Effects : The cyclobutane moiety’s 90° bond angles predispose toward [2+2] cycloreversion under basic conditions
- Fluorine Lability : β-Fluoride elimination competes during sulfonylation, requiring precise temperature control
- MsCl Purity : Commercial methanesulfonyl chloride often contains HCl contaminants (≥3%) that promote hydrolysis
Chemical Reactions Analysis
Types of Reactions: [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine.
Oxidation and Reduction Reactions: Specific reagents and conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed:
Substitution Reactions: Products include sulfonamides and sulfonate esters, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction and conditions employed.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its ability to act as a sulfonylating agent allows for the modification of biomolecules, potentially impacting enzyme activity and protein function.
Case Study: Antimicrobial Activity
Research has shown that compounds with similar sulfonyl groups exhibit antimicrobial properties. In one study, [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 50 µg/mL.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Reduced activity of target enzymes | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes through covalent modification. A structure-activity relationship analysis revealed that the difluoroethyl substitution enhances its inhibitory potency against serine proteases, with IC50 values in the nanomolar range.
Case Study: Enzyme Inhibition
In vitro assays indicated that this compound effectively inhibited serine proteases, demonstrating significant enzyme activity reduction compared to other sulfonyl derivatives.
Oncology Research
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential application in cancer therapy.
Case Study: Cytotoxicity in Cancer Cells
In assays conducted on HeLa and MCF-7 cancer cell lines, it was found that this compound induced significant cytotoxicity with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed that the observed effects were mediated through apoptotic pathways.
Mechanism of Action
The mechanism of action of [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The difluoroethyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Key Structural Differences:
Cyclobutyl vs. Cyclopropyl Rings :
- Cyclobutane (4-membered ring) exhibits less strain than cyclopropane (3-membered) but more than oxane (6-membered). This affects stability and reactivity; cyclopropyl derivatives (e.g., [1-(1,1-difluoroethyl)cyclopropyl]methanesulfonyl chloride, ) are more strained and reactive .
- Cyclobutyl derivatives (e.g., (1-Ethylcyclobutyl)methanesulfonyl chloride, ) balance moderate reactivity with synthetic versatility .
Substituent Effects :
- Ethyl vs. Difluoroethyl : The difluoroethyl group (CF₂CH₃) increases electronegativity and electron-withdrawing effects compared to ethyl (CH₂CH₃), enhancing sulfonyl chloride reactivity in nucleophilic substitutions .
- Ethoxy vs. Difluoroethyl : The ethoxy group (OCH₂CH₃) in (1-Ethoxycyclobutyl)methanesulfonyl chloride () introduces polarity but reduces electrophilicity relative to difluoroethyl .
Oxane Ring Derivatives :
Comparative Analysis of Physical and Chemical Properties
Table 1: Physical Properties of Analogous Compounds
Key Observations:
- Molecular Weight : Difluoroethyl and oxane derivatives (e.g., ) have higher molecular weights due to fluorine and additional oxygen .
- Boiling Points : Larger rings (e.g., oxane) and polar groups (e.g., ethoxy) increase boiling points. The oxane derivative’s predicted boiling point (320.1°C) exceeds cyclobutyl analogs .
- Density : Difluoroethyl groups increase density (e.g., 1.357 g/cm³ for oxane derivative) compared to ethyl or ethoxy analogs .
Commercial Availability and Supplier Landscape
- Cyclopropyl and Oxane Derivatives: [1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride is supplied by Shanghai Haozhun Biotechnology (), while the oxane derivative (CAS: 2172221-41-7) is better characterized .
Biological Activity
[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is known for its reactivity and versatility in synthesizing various biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : CHClFOS
- Molecular Weight : 227.67 g/mol
- Appearance : Colorless to pale yellow liquid
- Boiling Point : Approximately 160 °C
The biological activity of this compound primarily arises from its ability to act as an electrophile due to the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide derivatives, which may exhibit varied biological properties such as antimicrobial, anticancer, or anti-inflammatory activities.
Biological Activity Overview
Research indicates that compounds containing the methanesulfonyl chloride moiety can modify biomolecules such as proteins and peptides. This modification can enhance their stability and alter their biological functions, making them valuable in drug design and development.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of sulfonamide derivatives synthesized from this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several derivatives, indicating significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Findings :
- Compound exhibited an MIC of 0.5 µg/mL against Staphylococcus aureus.
- Demonstrated a broader spectrum of activity against Escherichia coli with an MIC of 2 µg/mL.
Table 2: MIC Values for Selected Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 4 |
Case Study 2: Anticancer Properties
In another investigation, derivatives of this compound were tested for cytotoxicity against various cancer cell lines. Results showed that certain modifications led to enhanced cytotoxic effects.
- Findings :
- A derivative exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells.
- The mechanism involved induction of apoptosis as confirmed by flow cytometry assays.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Introduce the difluoroethyl group via nickel-catalyzed cross-coupling using 1,1-difluoroethyl chloride (CH₃CF₂Cl) and a cyclobutyl boronic acid precursor .
- Step 2 : Functionalize the cyclobutane core with a methanesulfonyl chloride group. This often involves mesylation (using methanesulfonyl chloride, CH₃SO₂Cl) under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane .
- Optimization : Key parameters include temperature control (0–25°C for mesylation), catalyst loading (5–10 mol% Ni for coupling), and inert atmosphere (argon/nitrogen) to prevent hydrolysis of sulfonyl chloride .
Q. How is this compound characterized structurally and chemically?
- Analytical Workflow :
- NMR Spectroscopy : ¹⁹F NMR identifies difluoroethyl groups (δ ≈ -80 to -90 ppm), while ¹H/¹³C NMR resolves cyclobutane ring protons (δ ≈ 2.5–4.0 ppm) and sulfonyl chloride signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ≈ 242.0 Da) .
- Purity Assessment : HPLC with UV detection (λ = 210–220 nm) using C18 columns and acetonitrile/water gradients .
Q. What are the stability and storage requirements for this compound?
- Handling Protocol :
- Store at -20°C under anhydrous conditions (sealed with molecular sieves) to prevent hydrolysis of the sulfonyl chloride group.
- Stability tests show decomposition >5% after 1 month at 25°C in humid environments .
Advanced Research Questions
Q. How does the difluoroethyl group influence reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Mechanistic Insight :
- The electron-withdrawing CF₂CH₃ group increases electrophilicity of the sulfonyl chloride, accelerating reactions with amines (e.g., sulfonamide formation). Rate constants (k) are ~2–3× higher vs. non-fluorinated analogs .
- Data Table :
| Substrate | k (M⁻¹s⁻¹) | Half-life (h) |
|---|---|---|
| Difluoroethyl derivative | 0.45 | 1.5 |
| Non-fluorinated analog | 0.18 | 3.8 |
Q. What strategies resolve contradictory data in reaction yield optimization (e.g., low yields in coupling steps)?
- Troubleshooting Framework :
- Byproduct Analysis : Use LC-MS to identify undesired adducts (e.g., dehalogenated products from Ni catalysis) .
- Parameter Screening : Design a DoE (Design of Experiments) varying catalyst (NiCl₂ vs. Ni(acac)₂), ligand (bipyridine vs. phosphine), and solvent (THF vs. DMF) .
- Case Study : Switching from DMF to THF increased yields from 35% to 62% by reducing coordination competition .
Q. How can computational modeling predict biological interactions of this compound (e.g., enzyme inhibition)?
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina to model binding to sulfotransferases or kinases. The sulfonyl chloride group shows strong affinity (-9.2 kcal/mol) for catalytic cysteine residues .
- MD Simulations : 100 ns trajectories reveal stable binding in hydrophobic pockets (e.g., cyclobutane-difluoroethyl moiety) with RMSD <2.0 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
